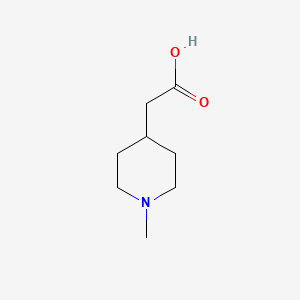

2-(1-Methylpiperidin-4-yl)acetic acid

説明

Contextualization within Piperidine (B6355638) Chemistry Research

Piperidine and its derivatives are cornerstones in medicinal chemistry and the pharmaceutical industry. nih.govresearchgate.net The six-membered nitrogen-containing ring is a prevalent scaffold found in over seventy commercialized drugs and is a key fragment in more than twenty classes of pharmaceuticals. nih.govarizona.edu The versatility of the piperidine ring allows it to serve as a foundational structure for compounds with a wide array of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and neurological effects. ontosight.aiajchem-a.com

The piperidine skeleton is valued for its ability to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. researchgate.net It can enhance membrane permeability, improve receptor binding, and increase metabolic stability, making it a "privileged structure" in drug design. researchgate.net Research in this area is extensive, with thousands of papers published on piperidine-related compounds, underscoring its significance in the development of new therapeutic agents. nih.gov The study of specific derivatives like 2-(1-Methylpiperidin-4-yl)acetic acid is situated within this broader effort to explore how modifications to the piperidine core can lead to novel compounds with desired biological activities.

Significance of the Methylpiperidine Moiety in Advanced Chemical Synthesis

The N-methylpiperidine moiety, a key feature of this compound, is a crucial building block in the synthesis of complex organic molecules, particularly pharmaceuticals targeting the central nervous system (CNS). fiveable.me The presence of the methyl group on the nitrogen atom alters the basicity and reactivity of the piperidine ring compared to its unsubstituted parent compound. fiveable.me This modification provides a unique reactive site that can be further functionalized, allowing chemists to construct more elaborate drug molecules. fiveable.me

The N-methyl group's influence is evident in the development of analgesics. Studies have shown that the presence and position of a methyl group can significantly impact a compound's analgesic activity. journalagent.com For instance, in certain series of N-methyl piperidine derivatives, the methyl group on the nitrogen atom was found to be crucial for significant analgesic efficacy. journalagent.com This highlights the importance of the N-methyl functional group in molecular design for specific therapeutic targets. The structural rigidity and conformational flexibility of the piperidine ring, combined with the electronic effects of the N-methyl group, make N-methylpiperidine derivatives valuable intermediates in organic synthesis. journalagent.comsincerechemicals.com

Overview of Research Trajectories for Related Acetic Acid Derivatives

The research landscape for acetic acid derivatives of piperidine is diverse, targeting a range of therapeutic areas. The general structure, which combines the piperidine scaffold with a carboxylic acid functional group, has been explored for various biological applications.

Table 2: Research Applications of Structurally Related Piperidine Derivatives

| Compound Class | Research Focus/Application |

| N-substituted-piperidine analogs | Anti-Alzheimer's agents. ajchem-a.com |

| Piperidine-3-carboxylic acid analogs | Anticonvulsant potential. ajchem-a.com |

| (R)-(-)-Phenylpiperidin-1-yl-acetic acid | Synthesis of antispasmodic and anticholinergic drugs. researchgate.net |

| 2-(4-aminopiperidin-4-yl)acetic acid | Investigated for antibacterial activity. researchgate.net |

| N-benzyl-piperidine linked molecules | Development of multi-potent molecules for Alzheimer's disease treatment. ajchem-a.com |

One significant research trajectory involves neurological disorders. For example, N-substituted piperidine analogs and N-benzyl-piperidine linked molecules have been designed and investigated as potential treatments for Alzheimer's disease. ajchem-a.com Other related structures, such as piperidine-3-carboxylic acid analogs, have been synthesized and evaluated for anticonvulsant properties. ajchem-a.com

Furthermore, the synthesis of specific enantiomers of piperidine acetic acid derivatives, such as (R)-(-)-phenylpiperidin-1-yl-acetic acid, has been pursued to create enantiopure antispasmodic and anticholinergic drugs. researchgate.net This demonstrates a focus on stereochemistry to isolate desired therapeutic effects. The acetic acid moiety provides a handle for creating esters and amides, allowing for the synthesis of a wide range of derivatives with potentially modulated activities. This synthetic tractability, combined with the proven biological relevance of the piperidine core, ensures that research into these and similar acetic acid derivatives remains an active and promising field.

Structure

3D Structure

特性

IUPAC Name |

2-(1-methylpiperidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-9-4-2-7(3-5-9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQGGKCBIODRRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50330288 | |

| Record name | (1-Methylpiperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87647-06-1 | |

| Record name | (1-Methylpiperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methylpiperidin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 2-(1-Methylpiperidin-4-yl)acetic Acid Enantiomers

Achieving stereocontrol in the synthesis of this compound is crucial for developing enantiomerically pure compounds, which often exhibit distinct pharmacological profiles. This can be accomplished through various asymmetric strategies.

Asymmetric catalysis offers a powerful tool for the enantioselective construction of the piperidine (B6355638) ring, a key structural component of this compound. One notable approach involves the organocatalytic Mannich reaction followed by a reductive cyclization. rsc.org This method can produce highly functionalized piperidines with excellent enantioselectivities. For instance, a one-pot synthesis of 2,3-substituted piperidines from N-PMP aldimine and aqueous glutaraldehyde (B144438) has been reported to yield products with up to >99% enantiomeric excess (ee). rsc.org While not a direct synthesis of the target molecule, this methodology establishes a precedent for creating chiral piperidine scaffolds that could be further elaborated to yield the desired acetic acid derivative.

Another strategy employs biocatalytic transamination of diketoester precursors to generate optically pure enamine or imine intermediates. researchgate.net These intermediates can then undergo diastereoselective reduction to form trisubstituted piperidines with high stereoisomeric purities (dr ≥98:2). researchgate.net This chemo-enzymatic approach provides a pathway to chiral piperidine derivatives from achiral starting materials in a minimal number of steps. researchgate.net

The following table summarizes key aspects of these asymmetric catalytic methods:

Table 1: Asymmetric Catalytic Methods for Piperidine Synthesis| Method | Key Reaction | Catalyst/Enzyme | Stereoselectivity | Reference |

|---|---|---|---|---|

| Organocatalytic Annulation | Mannich reaction-reductive cyclization | Organocatalyst | Up to >99% ee | rsc.org |

| Biocatalytic Transamination | Enantioselective transamination | Transaminase | >99% ee | researchgate.net |

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a subsequent reaction. sigmaaldrich.comslideshare.net Once the desired stereochemistry is established, the auxiliary can be removed. In the context of this compound, a chiral auxiliary could be attached to a precursor molecule to control the introduction of the acetic acid side chain.

For example, Evans' oxazolidinones are well-known chiral auxiliaries used in asymmetric alkylations. slideshare.net A strategy could involve attaching an oxazolidinone auxiliary to a piperidine precursor. The subsequent alkylation to introduce the acetic acid moiety would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, removal of the auxiliary would afford the enantiomerically enriched this compound.

Another approach could utilize a chiral interlocking auxiliary strategy, which has been demonstrated in the synthesis of mechanically planar chiral rotaxanes. nih.gov This concept involves using a chiral auxiliary to control the orientation of molecular components during a reaction, leading to a specific stereoisomer. While not directly applied to the synthesis of the target compound, this innovative approach highlights the potential for developing novel chiral auxiliary-based methods.

Novel Approaches to Piperidine Ring Construction and Functionalization

Recent advances in organic synthesis have led to the development of new and efficient methods for constructing and functionalizing the piperidine ring. These methods offer alternatives to traditional synthetic routes and can provide access to a wider range of derivatives.

The construction of the piperidine ring is a fundamental step in the synthesis of this compound. Various cyclization and annulation strategies have been developed to achieve this. rsc.org

One such strategy is the highly enantioselective [4+2] annulation via an organocatalytic Mannich-reductive cyclization. rsc.org This one-pot method allows for the synthesis of functionalized piperidines with high yields and excellent stereocontrol. rsc.org Divergent intermolecular coupling strategies have also been developed to access both pyrrolidine (B122466) and piperidine cores from common bifunctional precursors, showcasing the tunability of these annulation protocols. nih.govrsc.org

The following table provides an overview of some modern cyclization and annulation strategies:

Table 2: Modern Cyclization and Annulation Strategies for Piperidine Synthesis| Strategy | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| [4+2] Annulation | One-pot synthesis, high enantioselectivity | High efficiency and stereocontrol | rsc.org |

| Divergent Annulation | Access to multiple N-heterocycles | Versatility in scaffold synthesis | nih.govrsc.org |

| Multicomponent Reactions | Single-step synthesis of complex molecules | Step-economy and efficiency | nih.gov |

The N-methyl group on the piperidine ring of this compound is a key structural feature. While this group can be introduced early in the synthesis, post-synthetic N-methylation of a piperidine precursor is also a common strategy.

Traditional methods for N-methylation often involve the use of reagents like methyl iodide or dimethyl sulfate. However, more recent developments have focused on improving the efficiency and safety of this transformation. For instance, a time-reduced N-methylation procedure has been developed that significantly shortens the reaction time from hours to minutes. nih.gov This optimized method is compatible with solid-phase peptide synthesis strategies and can be carried out using various laboratory equipment. nih.gov

Furthermore, studies on the N-methylation of norbelladine (B1215549) derivatives have shown that this modification can enhance certain biological activities. uqtr.ca This highlights the importance of the N-methyl group in modulating the properties of piperidine-containing compounds.

Derivatization Strategies for this compound

Derivatization of this compound can be used to modify its physicochemical properties, improve its analytical detection, or create new compounds with potentially enhanced biological activity. Both the carboxylic acid and the piperidine ring offer sites for chemical modification.

The carboxylic acid group is a versatile functional handle for derivatization. It can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides. For example, derivatization with N-(4-aminophenyl)piperidine has been shown to significantly improve the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS). nsf.gov This is achieved by introducing a high proton affinity tag that enhances ionization and increases sensitivity. nsf.gov

The piperidine ring can also be functionalized. For example, kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines allows for the synthesis of enantioenriched 2,4-disubstituted piperidines. nih.govwhiterose.ac.uk The methylene (B1212753) group in the 4-position can be further functionalized to introduce a variety of substituents. nih.govwhiterose.ac.uk While this example does not directly involve the target molecule, it illustrates a general strategy for the functionalization of the piperidine ring that could be adapted for the synthesis of novel derivatives of this compound.

The following table outlines potential derivatization strategies for this compound:

Table 3: Potential Derivatization Strategies| Functional Group | Derivatization Reaction | Resulting Functional Group | Purpose |

|---|---|---|---|

| Carboxylic Acid | Esterification | Ester | Prodrug synthesis, modification of solubility |

| Carboxylic Acid | Amide Coupling | Amide | Creation of new bioactive compounds |

| Carboxylic Acid | Reduction | Alcohol | Synthesis of novel derivatives |

| Piperidine Ring | Further Alkylation | Quaternary Ammonium Salt | Modification of pharmacological properties |

Amide and Ester Formation with Diverse Pharmacophores

The carboxylic acid moiety of this compound is a key functional group for derivatization, readily undergoing amide and ester bond formation with a wide array of pharmacologically active molecules. These reactions are typically achieved through standard coupling protocols.

One common approach involves the activation of the carboxylic acid, for instance, by converting it into a more reactive species like an acyl chloride or by using coupling agents. A variety of coupling reagents have been developed for amide bond formation, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide, as well as phosphonium- and uronium-based reagents. semanticscholar.org The choice of coupling agent and reaction conditions can be tailored to the specific substrates to maximize yield and minimize side reactions.

For example, piperidine acetic acid derivatives have been synthesized for their potential use in treating thrombotic disorders. google.com In these syntheses, the coupling of the piperidine acetic acid core with other heterocyclic systems is a crucial step, often carried out in the presence of a transition metal catalyst at elevated temperatures. google.com

The formation of amides and esters from this compound is a versatile strategy to explore structure-activity relationships (SAR) by introducing diverse pharmacophores. For instance, a series of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives were synthesized and evaluated for their potential as antihypertensive agents. nih.gov This highlights how the amide linkage serves as a linker to combine the piperidine acetic acid scaffold with other molecular fragments to achieve a desired biological activity.

The following table summarizes examples of amide and ester formation with this compound and its analogs:

| Reactant 1 | Reactant 2 (Pharmacophore) | Resulting Product Class | Potential Application | Reference |

|---|---|---|---|---|

| 2-(1-Alkylpiperidin-4-yl)acetic acid | (1R)-1-(4-fluorophenyl)-2-methylpropylamine | Amide | Antihypertensive | nih.gov |

| Piperidine acetic acid derivative | Indazole derivative | Amide | Antithrombotic | google.com |

Modifications at the Acetic Acid Carboxyl Group

The carboxyl group of this compound can be transformed into a variety of other functional groups, providing a route to a diverse range of derivatives. thermofisher.com Beyond amide and ester formation, the carboxylic acid can be reduced to an alcohol, which can then be further functionalized.

Alternatively, the carboxyl group can be converted into bioisosteres of the carboxylic acid, such as tetrazoles or other acidic heterocycles. Amide bond bioisosteres, like 1,2,4-oxadiazoles, have been successfully used to replace the amide linkage in various drug candidates, sometimes leading to improved pharmacokinetic or pharmacodynamic properties. nih.gov

The conversion of carboxylic acids into other functional groups can be achieved through various synthetic methods. For instance, the use of a half-protected aliphatic diamine can convert the carboxylic acid into an aliphatic amine after a deprotection step. thermofisher.com This amine can then be further modified.

Substitutions on the Piperidine Ring System

Modifications to the piperidine ring of this compound can significantly influence its biological activity. Substitutions can be introduced at various positions on the ring, leading to a wide range of analogs.

A study on novel antihypertensive agents involved the synthesis of 2-(1-alkylpiperidin-4-yl)acetamide derivatives with various substituents on the piperidine ring. nih.gov These substitutions played a crucial role in the selectivity and potency of the compounds.

The synthesis of substituted piperidines is a well-established area of organic chemistry. ajchem-a.com Various methods can be employed, including the use of organometallic chemistry to introduce substituents with high stereocontrol. whiterose.ac.uk For example, 2,5-disubstituted piperidines have been synthesized and shown to be active as GABA uptake inhibitors. whiterose.ac.uk

The following table provides examples of substitutions on the piperidine ring and their effects:

| Parent Compound | Substitution on Piperidine Ring | Resulting Compound Class | Observed Effect | Reference |

|---|---|---|---|---|

| 2-(Piperidin-4-yl)acetamide (B176132) derivative | Various alkyl groups at N-1 position | 2-(1-Alkylpiperidin-4-yl)acetamide derivatives | Modulation of antihypertensive activity | nih.gov |

| Piperidine | Methyl group at C-5 and other substituents at C-2 | 2,5-Disubstituted piperidines | GABA uptake inhibition | whiterose.ac.uk |

Green Chemistry Approaches in the Synthesis of this compound and its Analogs

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. pharmtech.com

Solvent-Free and Aqueous Media Reactions

One of the key principles of green chemistry is the use of safer solvents or the elimination of solvents altogether. An efficient green chemistry approach has been developed for the synthesis of N-substituted piperidones, which are precursors to compounds like this compound. nih.gov This methodology presents significant advantages over classical approaches.

The use of aqueous media for organic reactions is another important aspect of green chemistry. While many organic reactions are traditionally carried out in organic solvents, performing them in water can offer environmental and economic benefits.

Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool in green chemistry. springernature.com Enzymes offer high selectivity and can operate under mild reaction conditions, often in aqueous media. mdpi.com

The application of biocatalysis in the synthesis of chiral amines from ketones has been successfully demonstrated in the large-scale manufacture of the antidiabetic compound sitagliptin. nih.gov This highlights the potential of using enzymes, such as transaminases, to introduce chirality and functional groups in a highly selective and environmentally friendly manner. While specific examples of biocatalytic transformations directly on this compound are not widely reported, the principles can be applied to its synthesis or the synthesis of its chiral derivatives.

Total Synthesis of Complex Natural Products Incorporating the this compound Core

The piperidine ring is a common structural motif in a vast number of natural products with diverse biological activities. While a direct total synthesis of a complex natural product containing the specific this compound core has not been prominently reported in the reviewed literature, the synthesis of natural products containing substituted piperidine rings is a very active area of research. mdpi.comcnrs.fr

For instance, the total synthesis of various alkaloids, such as those from the Amaryllidaceae, Aspidosperma, and Strychnos families, often involves the stereoselective construction of a piperidine or a related nitrogen-containing heterocyclic core. cnrs.fr Methodologies like the intramolecular Heck reaction have been employed to create the key carbocyclic and heterocyclic ring systems found in these natural products. cnrs.fr

The development of synthetic strategies for complex natural products often leads to the discovery of new reactions and a deeper understanding of chemical reactivity. The insights gained from these total syntheses can be applied to the synthesis of analogs of this compound and other medicinally relevant compounds.

Spectroscopic and Structural Elucidation Techniques for Advanced Characterization

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. youtube.comstudylib.net

Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For 2-(1-Methylpiperidin-4-yl)acetic acid, a COSY spectrum would show cross-peaks connecting the proton on C4 of the piperidine (B6355638) ring to the adjacent methylene (B1212753) protons at C3/C5 and the methylene protons of the acetic acid side chain (Cα). It would also reveal couplings between the axial and equatorial protons on the same carbon atoms of the piperidine ring and between the adjacent methylene groups (C2/C6 and C3/C5).

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map direct, one-bond correlations between protons and the carbons to which they are attached. youtube.comsdsu.edu An HSQC or HMQC spectrum would definitively assign each proton signal to its corresponding carbon atom in the this compound structure. For instance, the N-methyl proton signal would correlate with the N-methyl carbon signal, and the protons on C2/C6 would correlate with the C2/C6 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J). sdsu.eduscience.gov HMBC is crucial for connecting different spin systems and piecing together the molecular skeleton. Key HMBC correlations for this compound would include a cross-peak between the N-methyl protons and the C2/C6 carbons of the piperidine ring. Additionally, correlations would be observed from the Cα protons of the side chain to the C4 carbon of the ring and to the carbonyl carbon (C=O) of the carboxylic acid.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound. Predicted chemical shifts (δ) are in ppm. Data is illustrative and based on typical values for similar structural motifs.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

|---|---|---|---|---|

| N-CH₃ | ~2.3 | ~46.0 | - | C2/C6 |

| C2/C6 (Piperidine) | ~2.0 (ax), ~2.8 (eq) | ~55.0 | H3/H5 | C3/C5, N-CH₃ |

| C3/C5 (Piperidine) | ~1.3 (ax), ~1.7 (eq) | ~31.0 | H2/H6, H4 | C2/C6, C4 |

| C4 (Piperidine) | ~1.8 | ~35.0 | H3/H5, Hα | C2/C6, C3/C5, Cα, C=O |

| Cα (CH₂COOH) | ~2.2 | ~41.0 | H4 | C3/C5, C4, C=O |

| C=O (COOH) | - | ~178.0 | - | - |

| COOH | ~11-12 (broad) | - | - | - |

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. ox.ac.uk

For this compound, ssNMR can distinguish between different polymorphs or between crystalline and amorphous forms. Each unique crystal lattice will result in a distinct chemical environment for the nuclei, leading to different chemical shifts in the ssNMR spectrum. Thus, ssNMR can identify the number of unique molecules in the asymmetric unit of a crystal and provide insights into molecular conformation and packing that are inaccessible by solution NMR. ox.ac.uk

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. nih.gov

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places), allowing for the unambiguous determination of a compound's elemental composition. kobv.dempi-cbg.de For this compound, HRMS would be used to confirm its molecular formula, C₈H₁₅NO₂. The experimentally measured mass of the molecular ion (e.g., the protonated molecule [M+H]⁺) is compared to the theoretically calculated exact mass. A low mass error, typically less than 5 parts per million (ppm), provides strong evidence for the proposed formula.

Table 2: High-Resolution Mass Spectrometry Data for Molecular Formula Confirmation. Data is representative for the protonated molecule [M+H]⁺.

| Molecular Formula | Adduct | Calculated Exact Mass (Da) | Hypothetical Measured Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| C₈H₁₅NO₂ | [M+H]⁺ | 158.11756 | 158.11749 | -0.44 |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.org This process provides a fragmentation fingerprint that is characteristic of the precursor ion's structure. The fragmentation pathways are governed by the principles of chemical stability, allowing for structural elucidation. libretexts.orgnih.gov This technique is particularly valuable for identifying metabolites, as they often retain a core structural similarity to the parent drug, leading to shared fragmentation patterns.

For this compound, the protonated molecule ([M+H]⁺, m/z 158.1) would be selected as the precursor ion. Plausible fragmentation pathways would involve:

Alpha-cleavage: A characteristic fragmentation for amines, involving cleavage of the C-C bond adjacent to the nitrogen atom. This could lead to the opening of the piperidine ring. libretexts.org

Loss of water: The carboxylic acid group can readily lose a molecule of water (H₂O, 18.01 Da), resulting in a fragment ion at m/z 140.1.

Loss of the carboxyl group: Cleavage of the bond between the side chain and the ring could occur, along with other rearrangements.

Table 3: Predicted MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |

|---|---|---|---|

| 158.1 | 140.1 | H₂O | [M+H-H₂O]⁺ |

| 158.1 | 112.1 | HCOOH | [M+H-HCOOH]⁺ (Piperidine ring fragment) |

| 158.1 | 98.1 | C₂H₄O₂ | [C₇H₁₂N]⁺ (Fragment from ring cleavage) |

| 158.1 | 58.1 | C₄H₈O₂ | [C₃H₈N]⁺ (N-methyl aziridinium (B1262131) ion) |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govmdpi.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in polarizability. Together, they provide a comprehensive fingerprint of the functional groups present in a molecule. researchgate.net

For this compound, key vibrational bands would confirm the presence of the carboxylic acid and the saturated alkyl framework.

O-H Stretch: A very broad absorption band in the IR spectrum, typically between 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

C-H Stretches: Strong absorptions in the IR spectrum and strong signals in the Raman spectrum between 2800-3000 cm⁻¹ correspond to the stretching vibrations of the aliphatic C-H bonds in the piperidine ring and acetic acid side chain.

C=O Stretch: A very strong, sharp absorption in the IR spectrum, typically around 1700-1725 cm⁻¹, is a definitive indicator of the carbonyl group in the carboxylic acid.

C-N Stretch: This vibration, typically appearing in the 1000-1250 cm⁻¹ region, can be observed but is often weak and coupled with other vibrations.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of C-C stretching and various bending vibrations that are unique to the molecule, serving as a "fingerprint" for identification.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500-3300 | Strong, Broad | Weak |

| C-H stretch | Alkyl (CH, CH₂, CH₃) | 2850-2960 | Strong | Strong |

| C=O stretch | Carboxylic Acid | 1700-1725 | Very Strong | Medium |

| CH₂ bend | Alkyl | ~1465 | Medium | Medium |

| C-O stretch | Carboxylic Acid | 1210-1320 | Strong | Weak |

| C-N stretch | Tertiary Amine | 1000-1250 | Medium-Weak | Medium |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, leading to an unambiguous confirmation of the molecular structure and the absolute stereochemistry of chiral centers. While specific crystallographic data for this compound is not publicly available, the general methodology involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the construction of an electron density map, from which the atomic positions can be determined. For piperidine derivatives, X-ray crystallography has been instrumental in confirming the relative stereochemistry of substituents on the piperidine ring.

The formation of co-crystals and salts is a widely used strategy to modify the physicochemical properties of an active pharmaceutical ingredient (API) without altering its chemical structure. A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions, typically hydrogen bonding. A salt, on the other hand, is formed by the transfer of a proton from an acidic to a basic site.

The distinction between a co-crystal and a salt can be determined by the difference in the pKa values (ΔpKa) of the constituent components and confirmed by crystallographic analysis. For this compound, which contains both a carboxylic acid group and a tertiary amine, the formation of various salts and co-crystals is plausible. Analysis of the crystal structure would reveal the location of the acidic proton. In a salt, the proton would be transferred from the carboxylic acid to a more basic co-former, while in a co-crystal, it would remain on the carboxylic acid, which would then hydrogen bond to the co-former.

Table 1: Hypothetical Crystallographic Data for a Co-crystal of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.22 |

| R-factor | < 0.05 |

Note: The data in this table is hypothetical and serves as an illustrative example of typical crystallographic parameters.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful non-destructive technique for investigating the stereochemistry of chiral molecules. These methods rely on the differential interaction of left and right circularly polarized light with a chiral sample.

Since this compound is not inherently chiral, these techniques would be applicable to chiral derivatives or if the compound were to crystallize in a chiral space group. For related chiral piperidine derivatives, CD and ORD spectroscopy can be used to assign the absolute configuration of stereocenters by comparing experimentally measured spectra with those predicted from quantum chemical calculations. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of atoms and functional groups.

Thermal Analysis (DSC, TGA) for Phase Transitions and Stability

Thermal analysis techniques are essential for characterizing the solid-state properties of a compound, including its melting point, phase transitions, and thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal endothermic events such as melting and solid-solid phase transitions, as well as exothermic events like crystallization or decomposition. For this compound, a sharp endothermic peak would indicate its melting point, providing information about its purity and crystalline form.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve provides information about the thermal stability of the compound and can detect the loss of volatiles such as water or solvent. The onset temperature of mass loss is an indicator of the temperature at which decomposition begins. For piperidine analogs, thermal degradation can be a multi-step process.

Table 2: Representative Thermal Analysis Data

| Analysis Type | Parameter | Typical Observation |

| DSC | Melting Point (Tₘ) | A sharp endothermic peak. |

| DSC | Enthalpy of Fusion (ΔHբ) | The area under the melting peak. |

| TGA | Onset of Decomposition (Tₒ) | The temperature at which significant mass loss begins. |

| TGA | Mass Loss (%) | Corresponds to the loss of specific molecular fragments. |

Note: This table presents typical parameters obtained from thermal analysis and does not represent experimental data for the specific compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the electronic structure and energy of a molecule. These calculations solve approximations of the Schrödinger equation to determine molecular properties. For a molecule like 2-(1-Methylpiperidin-4-yl)acetic acid, DFT methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly employed to balance computational cost and accuracy for geometry optimization, frequency calculations, and electronic property analysis nih.govresearchgate.net.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this analysis involves considering several conformational possibilities.

Piperidine (B6355638) Ring Conformation : The piperidine ring, a saturated six-membered heterocycle, strongly prefers a chair conformation to minimize angular and torsional strain.

Substituent Orientation : The two substituents—the N-methyl group and the 4-acetic acid group—can each occupy either an axial or equatorial position on the chair frame. Generally, substituents favor the equatorial position to reduce steric hindrance. Therefore, the global minimum energy conformer is expected to have both the N-methyl group and the acetic acid side chain in equatorial positions. Studies on N-methylpiperidine (NMP) confirm that conformers arise from the inversion of the tertiary amine group, leading to different alignments rsc.org.

Carboxylic Acid Conformation : The carboxylic acid group itself has rotational isomers. The two primary conformers are syn and anti, defined by the O=C-O-H dihedral angle. Ab initio and DFT calculations on acetic acid show that the syn conformation is significantly more stable than the anti conformation in the gas phase, though this energy difference can decrease in the presence of a solvent nih.govcore.ac.uk.

The combination of these factors leads to a complex potential energy surface. The most stable conformer would likely feature an equatorially-oriented N-methyl group, an equatorially-oriented acetic acid side chain, and a syn arrangement of the carboxylic acid proton.

Table 1: Predicted Relative Stability of this compound Conformers Note: This table is illustrative, based on principles of conformational analysis. Exact energy differences would require specific calculations.

| N-Methyl Group Position | Acetic Acid Group Position | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| Equatorial | Equatorial | 0.00 (Reference) | Most Stable |

| Equatorial | Axial | > 2.0 | Less Stable |

| Axial | Equatorial | > 2.5 | Less Stable |

| Axial | Axial | > 4.5 | Least Stable |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO : The HOMO is the outermost orbital containing electrons and acts as an electron donor. For this compound, the HOMO is expected to be localized primarily on the tertiary nitrogen atom of the piperidine ring and the oxygen atoms of the carboxylic acid, as these are the most electron-rich regions with lone pairs.

LUMO : The LUMO is the innermost empty orbital and acts as an electron acceptor. The LUMO is anticipated to be centered on the π* antibonding orbital of the carbonyl (C=O) group within the acetic acid moiety.

Energy Gap (ΔE) : The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

Quantum chemical descriptors derived from FMO analysis, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), further quantify the molecule's reactivity.

Table 2: Predicted Quantum Chemical Descriptors for Reactivity Note: These values are representative for a molecule of this type and would be precisely determined via DFT calculations.

| Parameter | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | ~ -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | - | ~ -0.5 to 0.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 6.0 to 8.0 | Indicates chemical stability and resistance to excitation. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 3.0 to 4.0 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 3.0 to 4.0 | Measures resistance to change in electron distribution. |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding semanticscholar.orgnih.gov.

For this compound, the MEP map would be expected to show:

Negative Regions (Red/Yellow) : These electron-rich areas are susceptible to electrophilic attack. The most intense negative potential would be located on the carbonyl oxygen of the carboxylic acid group due to its high electronegativity and lone pairs of electrons ucalgary.ca. The hydroxyl oxygen would also show negative potential.

Positive Regions (Blue) : These electron-deficient areas are prone to nucleophilic attack. The most positive potential (most acidic site) is expected on the hydrogen atom of the hydroxyl group (-COOH), highlighting its role as a proton donor libretexts.orgnih.gov. Positive potential would also be found on the hydrogen atoms attached to the N-methyl group and the α-carbon of the piperidine ring.

Neutral Regions (Green) : These areas, likely the aliphatic hydrocarbon portions of the piperidine ring, have a relatively neutral potential.

This map provides a clear rationale for how the molecule would interact with biological receptors or other molecules, guiding the understanding of its binding properties.

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy : Theoretical calculations can predict the ¹H and ¹³C chemical shifts (δ). For this compound, distinct signals would be expected for the N-methyl protons, the axial and equatorial protons on the piperidine ring, and the methylene (B1212753) protons of the acetic acid side chain. The ¹³C spectrum would show a characteristic signal for the carbonyl carbon at a high chemical shift (~170-180 ppm). Prediction algorithms often use databases of known structures or DFT-based calculations to estimate these shifts acdlabs.comnih.gov.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Note: Values are estimates based on typical functional group ranges in a solvent like CDCl₃ or D₂O.

| Atom Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -COOH | ~10.0-12.0 (broad) | ~175-180 |

| -CH₂-COOH | ~2.2-2.5 | ~40-45 |

| Piperidine C4-H | ~1.8-2.0 | ~35-40 |

| Piperidine N-CH₂ (equatorial) | ~2.8-3.0 | ~55-60 |

| Piperidine N-CH₃ | ~2.3-2.6 | ~42-47 |

IR Spectroscopy : DFT frequency calculations can predict the vibrational modes of the molecule. The calculated IR spectrum for this compound would show characteristic absorption bands corresponding to its functional groups. Key predicted vibrations include a strong, sharp C=O stretching band (~1700-1730 cm⁻¹), a very broad O-H stretching band from the carboxylic acid (~2500-3300 cm⁻¹), C-H stretching bands (~2800-3000 cm⁻¹), and a C-N stretching band (~1100-1200 cm⁻¹). Ab initio studies on acetic acid provide a strong basis for these assignments rsc.orgresearchgate.net.

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) is used to predict electronic transitions. The primary chromophore in this compound is the carbonyl group of the carboxylic acid. It is expected to exhibit a weak n→π* transition in the UV region, typically around 200-220 nm.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and interactions with the environment, such as a solvent.

MD simulations are particularly useful for studying how this compound behaves in an aqueous solution. A simulation would typically place the molecule in a box of explicit water molecules and calculate the forces between all atoms over a set period (nanoseconds to microseconds) nih.gov.

Key insights from such a simulation would include:

Hydration Shell : Analysis of the simulation can reveal the structure of the water molecules surrounding the solute. The polar carboxylic acid group would form strong hydrogen bonds with water, acting as both a hydrogen bond donor (from the -OH group) and acceptor (at the C=O oxygen). The tertiary amine nitrogen can also act as a hydrogen bond acceptor.

Radial Distribution Functions (RDFs) : RDFs can be calculated to determine the probability of finding a water molecule at a certain distance from specific atoms on the solute. For example, the RDF for water oxygen atoms around the carboxylic acid proton would show a sharp peak at a short distance, indicating a highly structured and stable first solvation shell, which is crucial for processes like acid dissociation amazonaws.com.

Conformational Flexibility : MD simulations can explore the conformational landscape of the molecule in solution, showing transitions between different chair puckering modes or rotation of the side chain, providing a dynamic view that complements the static picture from quantum chemical optimizations researchgate.net.

Conformational Landscape Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, exploring its conformational landscape is crucial to understanding how it presents itself to a biological target. The central piperidine ring is a saturated heterocycle that predominantly adopts a chair conformation to minimize steric and torsional strain. researchgate.net

Computational studies on similar piperidine derivatives often employ methods like Density Functional Theory (DFT) to analyze conformational preferences. nih.gov The key variables in the conformational landscape of this compound are the orientations of the substituents on the piperidine ring: the N-methyl group and the acetic acid side chain at the C4 position.

Piperidine Ring Conformation: The six-membered piperidine ring is expected to exist in a stable chair form. researchgate.net

Substituent Orientation: The bulky acetic acid group at the C4 position is likely to preferentially occupy the equatorial position to minimize steric hindrance with the axial hydrogens of the ring. The N-methyl group can exist in either an axial or equatorial position, with the equatorial orientation generally being more stable. The interplay of steric factors, electrostatic interactions, and hyperconjugation influences the final conformational preference. nih.govresearchgate.net

Side-Chain Flexibility: The acetic acid side chain possesses rotational freedom around the C4-C(acetic) bond, allowing the carboxyl group to adopt various orientations relative to the piperidine ring.

Understanding these conformational preferences is the first step in developing a pharmacophore model and preparing the ligand for molecular docking studies.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand, such as this compound, within the active site of a target protein. nih.govresearchgate.net

The process involves placing the 3D structure of the ligand into the binding site of a protein receptor and evaluating the geometry and energetics of the resulting complex. Given that the piperidine scaffold is a common feature in many pharmaceuticals, potential targets for this compound could include G-protein coupled receptors (GPCRs), ion channels, or enzymes like acetylcholinesterase, where similar structures have shown activity. encyclopedia.pubtandfonline.com

The modeling process would identify key intermolecular interactions, such as:

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The piperidine nitrogen can also act as a hydrogen bond acceptor.

Ionic Interactions: At physiological pH, the carboxylic acid will be deprotonated (-COO⁻) and the tertiary amine of the piperidine ring may be protonated, allowing for strong ionic interactions (salt bridges) with charged residues in the receptor's binding pocket.

Hydrophobic Interactions: The methylene groups of the piperidine ring and the N-methyl group can form favorable hydrophobic interactions with nonpolar amino acid residues. researchgate.net

These predicted interactions provide a structural hypothesis for the molecule's mechanism of action. researchgate.net

Binding Affinity Prediction and Mechanism Elucidation

Following the generation of potential binding poses through molecular docking, scoring functions are used to estimate the binding affinity (often expressed as a binding energy score in kcal/mol). mdpi.com These scores rank different poses and can be used to compare the potential activity of different ligands. tandfonline.com A lower binding energy score generally indicates a more favorable and stable interaction. semanticscholar.org

For this compound, docking studies against a specific receptor would yield data similar to the hypothetical example below, elucidating the binding mechanism through detailed interaction analysis.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Type(s) |

|---|---|---|---|

| μ-Opioid Receptor (Hypothetical) | -8.5 | Asp147, Tyr148, His297 | Ionic Bond, Hydrogen Bond, π-Alkyl |

| Acetylcholinesterase (Hypothetical) | -7.9 | Trp84, Tyr334, Asp72 | Cation-π, Hydrogen Bond |

| GABA Receptor (Hypothetical) | -9.1 | Arg120, Glu155, Tyr205 | Ionic Bond, Hydrogen Bond |

By analyzing these interactions, researchers can understand the structural basis for the compound's activity. For instance, an ionic bond between the ligand's carboxylate and a positively charged residue like Arginine or Lysine in the receptor could be a critical anchor point for binding. diva-portal.org This detailed molecular view helps in elucidating the mechanism of action at an atomic level. nih.gov

Receptor-Ligand Complex Stability Analysis

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the receptor-ligand complex over time. mdpi.commdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational changes and stability of the complex in a simulated physiological environment. mdpi.commdpi.com

Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial docked position. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and remains stable. semanticscholar.org

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values in certain regions of the protein can signify flexibility, which may be important for ligand binding or protein function. semanticscholar.org

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds between the ligand and receptor over time, highlighting the most persistent and important interactions for stable binding.

A successful MD simulation would show the this compound molecule remaining stably bound within the active site, with minimal deviation from its initial docked pose, thus validating the docking results. elifesciences.orgresearchgate.net

QSAR and QSPR Modeling for Structure-Activity/Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.gov These models are powerful tools in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.govmdpi.com

To develop a QSAR model for analogs of this compound, a dataset of structurally similar piperidine derivatives with measured biological activity against a specific target would be required. From the structure of each molecule, a set of numerical values known as molecular descriptors are calculated. These can include:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Describing charge distribution and electronic properties.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are then used to build a mathematical equation linking these descriptors to the observed activity. nih.govnih.gov The resulting model can then be used to predict the activity of this compound and guide the design of new derivatives with potentially improved potency. researchgate.net

Biological Activity and Pharmacological Investigations

Comprehensive data on the biological activity and pharmacological profile of 2-(1-Methylpiperidin-4-yl)acetic acid are not available in the reviewed scientific literature. The compound is primarily described as a synthetic intermediate.

No specific data from in vitro pharmacological profiling, including receptor binding or enzyme inhibition assays for this compound, have been publicly reported.

There is no available information detailing the affinity of this compound for specific biological receptors.

No studies have been identified that report the inhibitory activity of this compound against any specific enzymes.

Information regarding the functional activity of this compound in cellular assay systems is not present in the available literature.

While mentioned in the context of synthesizing molecules for in vivo testing, no direct in vivo pharmacological studies on this compound itself have been found.

There are no published studies investigating the effects of this compound in preclinical models of neurological disorders, pain, or other diseases.

Without preclinical disease models, there are no efficacy studies to report for this compound.

Insufficient Data Available for Detailed Pharmacological Profile of this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of specific research data concerning the biological and pharmacological properties of the chemical compound this compound. Consequently, it is not possible to construct a detailed and scientifically accurate article that adheres to the requested structure focusing on its metabolism, structure-activity relationships, and mechanism of action.

While the piperidine (B6355638) moiety is a common structural feature in many pharmacologically active compounds, specific experimental data for this compound is not present in the reviewed literature. General metabolic pathways for piperidine derivatives often involve processes such as N-oxidation, N-dealkylation of the methyl group, and hydroxylation of the piperidine ring. However, without specific in vitro or in vivo studies on this compound, any discussion of its metabolic fate, the enzymes involved, or its pharmacokinetic profile would be purely speculative.

Similarly, the elucidation of structure-activity relationships (SAR) and structure-kinetic relationships (SKR) requires the synthesis and biological evaluation of a series of structural analogs. The conducted search did not yield any studies detailing the design of such analogs for this compound, nor any data describing how structural modifications would impact its biological response. Information regarding its key pharmacophoric features is therefore unavailable.

Furthermore, no studies were identified that investigated the molecular and cellular mechanism of action of this compound. Understanding its mechanism would require specific cellular and biochemical assays to identify its biological targets and downstream signaling effects, none of which have been reported in the accessible literature.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Intermediate in Drug Synthesis

The utility of 2-(1-Methylpiperidin-4-yl)acetic acid and its close derivatives as key intermediates is well-documented in the synthesis of complex pharmaceutical molecules. Its pre-defined stereochemistry and reactive functional groups make it an attractive starting material for multi-step synthetic pathways.

Precursor to Known Pharmaceutical Agents (e.g., Naratriptan hydrochloride)

A significant application of a derivative of this compound is in the synthesis of Naratriptan, a selective 5-HT1 receptor agonist used for the treatment of migraine attacks. Various synthetic routes for Naratriptan have been developed, with some processes utilizing 2-(1-methylpiperidin-4-yl)acetaldehyde, a closely related aldehyde derivative of the parent acid, as a key intermediate. In one patented process, this acetaldehyde (B116499) derivative is reacted with 2-(4-hydrazinophenyl)-N-methylethanesulfonamide in the presence of hydrochloric acid in water to form the core structure of Naratriptan. This underscores the importance of the 2-(1-methylpiperidin-4-yl)acetyl moiety in constructing the final drug molecule.

Building Block for Novel Chemical Entities

Beyond its role in the synthesis of existing drugs, the this compound scaffold serves as a versatile building block for the creation of novel chemical entities with therapeutic potential. Medicinal chemists leverage its structure to design and synthesize new compounds with desired pharmacological properties. For instance, a series of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives were synthesized and evaluated for their inhibitory activity against T-type Ca2+ channels. nih.gov These compounds, developed as potential novel antihypertensive agents, demonstrate how the core 2-(piperidin-4-yl)acetamide (B176132) structure, derived from this compound, can be systematically modified to generate new drug candidates. nih.gov The study highlighted that the amide structure's position was crucial for potent inhibitory activity. nih.gov

Development of this compound Derivatives as Therapeutic Agents

The inherent pharmacological potential of the this compound core has prompted extensive research into its derivatives as active therapeutic agents for a range of conditions. By modifying the carboxylic acid and the piperidine (B6355638) nitrogen, researchers have successfully developed compounds with significant activities in the central nervous system, as well as antimicrobial and anti-inflammatory properties.

Central Nervous System (CNS) Disorders

Derivatives of this compound have shown promise in the treatment of various Central Nervous System (CNS) disorders. The 1-methylpiperidine (B42303) moiety is a common feature in many CNS-active drugs, as it can influence properties such as blood-brain barrier penetration and receptor binding.

One notable example is the development of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103). This compound, which incorporates the N-(1-methylpiperidin-4-yl) substructure, is a potent 5-HT2A receptor inverse agonist. researchgate.net Its pharmacological profile suggests potential utility as an antipsychotic agent. researchgate.net

Furthermore, the related compound, N-[11C]Methylpiperidin-4-yl acetate, has been developed as a radioligand for positron emission tomography (PET) imaging. nih.gov This agent is used to study the activity of acetylcholinesterase in the brain, an enzyme implicated in neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. nih.gov The ability of this derivative to cross the blood-brain barrier and interact with a specific CNS target highlights the value of the 1-methylpiperidin-4-yl scaffold in neuropharmacology. nih.gov

Research into structurally similar compounds has also yielded promising results. A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share the acetamide (B32628) linkage with derivatives of this compound, demonstrated anticonvulsant activity in animal models of epilepsy. nih.gov

Antimicrobial Agents

The search for new antimicrobial agents has led to the investigation of various heterocyclic compounds, including derivatives of this compound. The piperidine ring is a key pharmacophore in a number of antimicrobial drugs.

A study focusing on the antibacterial activity of a close analog, 2-(4-aminopiperidin-4-yl)acetic acid, demonstrated the potential of this scaffold in combating multidrug-resistant pathogens. nih.govresearchgate.net Cationic β-amino acid derivatives and peptides conjugated with lauric acid through the side chain of 2-(4-aminopiperidin-4-yl)acetic acid were synthesized and evaluated. nih.gov Two of the synthesized peptide derivatives, P2 and P4, exhibited potent activity against a panel of multidrug-resistant pathogens with Minimum Inhibitory Concentration (MIC) values ranging from 3.1 to 6.2 μM. nih.gov These compounds were shown to eliminate Methicillin-resistant Staphylococcus aureus (MRSA) in a concentration and time-dependent manner, with their mechanism of action involving membrane disruption. nih.gov

Further research on piperidin-4-one derivatives has also shown promising antimicrobial efficiency against both Gram-positive (Staphylococcus aureus) and Gram-negative (Enterobacter sp.) bacterial strains. yu.edu.jo

Anti-inflammatory and Analgesic Research

Derivatives of this compound have been explored for their potential as anti-inflammatory and analgesic agents. The piperidine moiety is present in several known analgesic compounds.

A significant finding in this area is the development of 2-(Piperidin-4-yl)acetamides as potent inhibitors of soluble epoxide hydrolase (sEH). mdpi.com The inhibition of sEH is a therapeutic strategy for reducing inflammation and pain. mdpi.com This research demonstrates that the 2-(piperidin-4-yl)acetamide scaffold, directly derivable from this compound, can be effectively utilized to design potent anti-inflammatory agents. mdpi.com

General studies on acetamide derivatives have also indicated their potential as anti-inflammatory agents. nih.govsigmaaldrich.com Additionally, various alkyl piperidine derivatives have been investigated for their analgesic activity, with some compounds showing significant effects in tail immersion tests. pjps.pk While not directly derivatives of this compound, these studies support the potential of the piperidine core in the development of new pain management therapies.

Oncology Research

While direct studies on the anticancer properties of this compound are not extensively documented in publicly available literature, the broader class of acetic acid derivatives has been explored in oncology research. For instance, research into compounds with a similar acetic acid moiety, such as 2-(thiophen-2-yl)acetic acid derivatives, has identified lead compounds for the inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a valuable target in both cancer and inflammation therapy nih.gov. These derivatives have demonstrated inhibitory activity against mPGES-1 and have shown cytotoxic effects on cancer cell lines nih.gov.

The this compound scaffold can be considered a fragment for the design of new anticancer agents. The piperidine ring is a common feature in many bioactive molecules, and its incorporation into drug candidates can influence physicochemical properties such as solubility and lipophilicity, which are crucial for pharmacokinetic profiles. The acetic acid group provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships.

Future research could focus on synthesizing derivatives of this compound to evaluate their potential as anticancer agents. By modifying the piperidine ring or the acetic acid side chain, it may be possible to develop compounds with selective cytotoxicity towards cancer cells.

Metabolic Disorders

The potential application of this compound in the context of metabolic disorders can be inferred from the study of related piperidine derivatives. Piperidine-containing compounds have been investigated as potential therapeutic agents for type 2 diabetes mdpi.com. These derivatives have been shown to exhibit antidiabetic properties through various mechanisms mdpi.com.

Further investigation is warranted to explore the biological activity of this compound and its derivatives in models of metabolic disorders such as diabetes and obesity.

Prodrug Strategies Utilizing this compound

The chemical structure of this compound, featuring both a carboxylic acid and a tertiary amine, presents several opportunities for the design of prodrugs. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach is often used to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Ester Prodrugs: The carboxylic acid group of this compound can be esterified to create more lipophilic prodrugs. This modification can enhance oral bioavailability by increasing membrane permeability. These ester prodrugs would then be hydrolyzed by esterases in the body to release the active parent drug.

Amide Prodrugs: Similarly, the carboxylic acid can be converted to an amide. Amide prodrugs can also modulate lipophilicity and may offer different rates of cleavage compared to esters, allowing for controlled release of the active compound.

N-Oxide Prodrugs: The tertiary amine of the methylpiperidine ring can be oxidized to an N-oxide. N-oxide prodrugs are generally more water-soluble and can be reduced in vivo back to the active tertiary amine. This strategy can be employed to improve aqueous solubility and potentially alter the distribution profile of the parent compound.

Below is a table summarizing potential prodrug strategies for this compound:

| Prodrug Type | Modified Functional Group | Potential Advantage |

| Ester Prodrug | Carboxylic Acid | Increased lipophilicity, enhanced oral absorption |

| Amide Prodrug | Carboxylic Acid | Modulated lipophilicity, controlled release |

| N-Oxide Prodrug | Tertiary Amine | Increased water solubility, altered distribution |

Target Identification and Validation Using this compound as a Probe

The this compound scaffold can be utilized as a starting point for the development of chemical probes for target identification and validation. Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of that target's function in a biological system.

By incorporating a reporter tag, such as a fluorescent dye or a radioactive isotope, onto the this compound structure, it can be transformed into a probe. For example, a radiolabeled version of a related compound, N-[11C]Methylpiperidin-4-yl acetate, has been developed as a positron emission tomography (PET) radioligand for studying the activity of acetylcholinesterase in the brain nih.gov. This demonstrates the utility of the methylpiperidine scaffold in creating imaging agents for in vivo target engagement studies.

Furthermore, the this compound moiety can be used in fragment-based drug discovery (FBDD) approaches researchgate.netnih.govvu.nl. In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. Hits from these screens are then optimized and grown into more potent lead compounds. The this compound structure represents a potential fragment that could be included in screening libraries to identify novel protein targets.

The table below outlines potential applications of this compound as a chemical probe:

| Probe Application | Modification Required | Purpose |

| Imaging Agent | Incorporation of a radioactive isotope (e.g., 11C, 18F) | In vivo target visualization and quantification |

| Affinity-based Probe | Attachment of a reactive group or photoaffinity label | Covalent labeling and identification of target proteins |

| Fragment Screening | Use as a fragment in screening libraries | Identification of novel biological targets |

Future Directions and Emerging Research Avenues

Exploiting Novel Synthetic Methodologies (e.g., C-H Activation, Flow Chemistry)

Traditional synthetic routes to piperidine (B6355638) derivatives can be lengthy and often lack efficiency. Modern synthetic organic chemistry offers powerful tools that can overcome these limitations, enabling more rapid and versatile production of 2-(1-methylpiperidin-4-yl)acetic acid analogues.

C-H Activation: Carbon-hydrogen (C-H) activation is a transformative strategy that allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. nih.govresearchgate.net For the this compound scaffold, this means that modifications could be made directly to the piperidine ring at positions that were previously difficult to access. For instance, palladium-catalyzed C-H arylation has been used to selectively functionalize piperidines at the C4 position. acs.org This approach could enable the synthesis of a diverse library of derivatives by introducing various substituents onto the ring, potentially modulating the compound's biological activity. Research has demonstrated methods for the regio- and enantioselective C-H functionalization of acyclic amines to form chiral piperidines, highlighting the precision now possible with these techniques. nih.gov

Flow Chemistry: Continuous flow chemistry is another revolutionary approach that is gaining traction in pharmaceutical synthesis. acs.orgresearchgate.net Performing reactions in a continuous flow system, rather than in traditional batch reactors, offers numerous advantages including enhanced safety, better reaction control, improved scalability, and often higher yields. acs.org For the synthesis of this compound derivatives, flow chemistry could streamline multi-step sequences, reduce reaction times from hours to minutes, and facilitate safer handling of hazardous reagents. A continuous flow protocol has been successfully developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines. acs.org

| Feature | Traditional Batch Synthesis | Novel Synthetic Methodologies (C-H Activation, Flow Chemistry) |

| Efficiency | Often multi-step, lower overall yields. | More direct routes, potentially fewer steps, higher yields. nih.govacs.org |

| Versatility | Limited by classical functional group transformations. | Allows for late-stage functionalization and access to novel chemical space. researchgate.net |

| Scalability | Can be challenging and hazardous to scale up. | Readily scalable with better safety profiles. acs.org |

| Reaction Time | Typically hours to days per step. | Can be reduced to minutes. acs.orgorganic-chemistry.org |

| Sustainability | Often generates significant solvent and reagent waste. | Can reduce waste and energy consumption. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability. mdpi.com For this compound, AI and ML can be applied in several key areas.

De Novo Design: Generative AI models can design novel molecules from scratch that are optimized for specific properties. nih.gov By providing the model with the this compound scaffold as a starting point, it could generate thousands of virtual derivatives with predicted high affinity for a biological target and favorable drug-like properties.

Activity and Property Prediction: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data to predict the biological activity of new compounds. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. researchgate.net AI can also predict crucial pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicity, helping to identify and eliminate problematic compounds early in the discovery process. mdpi.com

| AI/ML Application | Description | Potential Impact on this compound Research |

| Virtual Screening | Using ML models to screen large virtual libraries of compounds for potential activity against a target. nih.gov | Rapid identification of promising derivatives for synthesis and testing. |

| De Novo Drug Design | Employing generative models to create novel molecular structures with desired properties. nih.gov | Creation of innovative analogues with enhanced efficacy and safety profiles. |

| ADMET Prediction | Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of virtual compounds. mdpi.com | Early deselection of candidates likely to fail in later development stages. |

| Target Identification | Analyzing biological data to identify new protein targets for which derivatives might be effective. | Expanding the therapeutic applications of the piperidine scaffold. |

Exploration of Polypharmacology and Multi-target Drug Design

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological pathways. nih.gov The traditional "one molecule, one target" approach to drug design is often insufficient for these conditions. Polypharmacology, the design of single molecules that can modulate multiple targets, is an emerging paradigm to address this complexity. nih.gov